
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone, also known as CPP or CPP-115, is a small molecule that has shown potential in various scientific research applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
作用機序
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can modulate neuronal activity and reduce the likelihood of seizures and anxiety-like behaviors.
Biochemical and Physiological Effects
The increase in GABA levels caused by (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can have a range of biochemical and physiological effects. GABA is known to play a role in the regulation of mood, anxiety, and sleep. Additionally, GABA is involved in the regulation of muscle tone and coordination. The increase in GABA levels caused by (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 may also have an effect on the immune system, as GABA has been shown to modulate immune cell activity.
実験室実験の利点と制限
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various biological processes. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been shown to have low toxicity and good bioavailability, which makes it suitable for use in animal models. However, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115. One area of interest is the potential use of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 in the treatment of addiction. Preclinical studies have shown that (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction. Additionally, there is interest in exploring the use of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is interest in developing new and more potent inhibitors of GABA aminotransferase, which could have even greater potential in the treatment of neurological and psychiatric disorders.
合成法
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can be synthesized using a multi-step process that involves the reaction of various chemicals, including piperidine, cyclobutanone, and 4-methylthiophen-2-carboxylic acid. The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学的研究の応用
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been studied for its potential in various scientific research applications, including the treatment of epilepsy, anxiety, and addiction. In preclinical studies, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has shown promise in reducing seizures and anxiety-like behaviors in animal models. Additionally, (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction.
特性
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-9-14(18-10-11)15(17)16-7-5-13(6-8-16)12-3-2-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJSQWAUUXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(4-methylthiophene-2-carbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
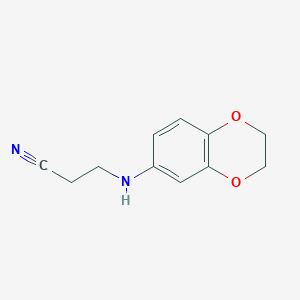
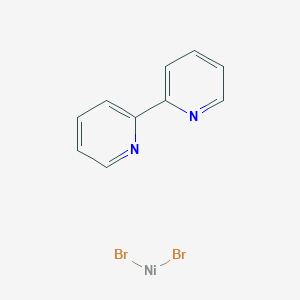
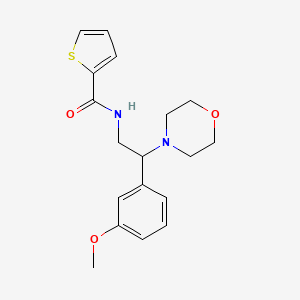
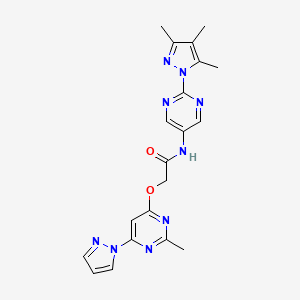
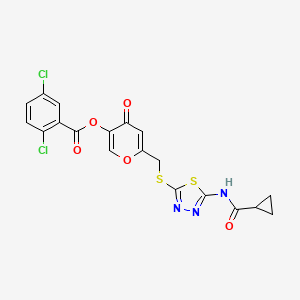
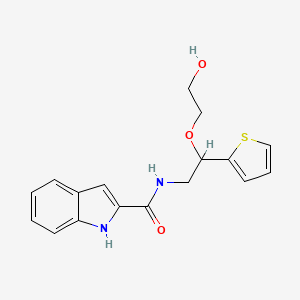
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)


![4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2867433.png)
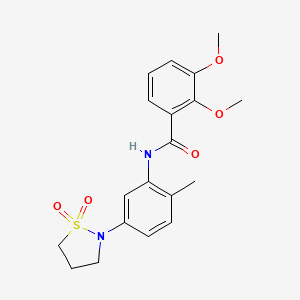
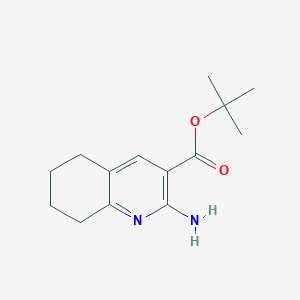
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)